Boiling Point & Lipophilicity: Meta vs. Para Isomer
The meta-substituted 3-[(3-fluorobenzyl)oxy]benzaldehyde exhibits a boiling point of 356°C at 760 mmHg, which is approximately 7°C lower than the para-isomer 4-[(3-fluorobenzyl)oxy]benzaldehyde (CAS 66742-57-2) at 363.2°C at 760 mmHg [1]. Additionally, the meta compound displays a calculated logP of 3.22-3.69, compared to 3.41 for the para-isomer [2]. The para-isomer is a crystalline solid with a defined melting point of 46-50°C, whereas the meta-isomer lacks a well-characterized melting point in available data sources, indicating fundamentally different solid-state behavior . This physical state distinction carries operational implications: the para-isomer's crystalline nature may simplify handling and storage under controlled conditions, while the meta-isomer's solid (but not sharply melting) character may require different dissolution protocols.
| Evidence Dimension | Boiling point at standard atmospheric pressure |
|---|---|
| Target Compound Data | 356°C at 760 mmHg |
| Comparator Or Baseline | 4-[(3-Fluorobenzyl)oxy]benzaldehyde: 363.2°C at 760 mmHg |
| Quantified Difference | Δ = -7.2°C (meta lower than para) |
| Conditions | Calculated/predicted values at 760 mmHg; ChemSrc database entries |
Why This Matters
A 7°C boiling point difference influences solvent evaporation rates, distillation feasibility, and gas chromatography retention time, directly affecting purification method selection and analytical method development.
- [1] ChemSrc. 3-[(3-Fluorobenzyl)oxy]benzaldehyde Boiling Point Data. CAS 590353-54-1. View Source
- [2] ChemSrc. 4-((3-Fluorobenzyl)oxy)benzaldehyde Boiling Point and logP Data. CAS 66742-57-2. View Source
